molecular formula C27H18ClN5O3 B13134855 3H-Pyrazol-3-one, 2,4-dihydro-2-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-((4-hydroxyphenyl)methylene)-5-methyl- CAS No. 119457-13-5

3H-Pyrazol-3-one, 2,4-dihydro-2-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-((4-hydroxyphenyl)methylene)-5-methyl-

Cat. No.: B13134855
CAS No.: 119457-13-5
M. Wt: 495.9 g/mol
InChI Key: SGXIDOYWNZZUNI-UDWIEESQSA-N
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Description

1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-4-(4-hydroxybenzylidene)-3-methyl-1H-pyrazol-5(4H)-one is a complex organic compound that features a unique structure combining indoloquinoxaline, pyrazolone, and hydroxybenzylidene moieties

Preparation Methods

The synthesis of 1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-4-(4-hydroxybenzylidene)-3-methyl-1H-pyrazol-5(4H)-one typically involves multi-step organic reactions. The key steps include:

    Formation of the indoloquinoxaline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Acetylation: The indoloquinoxaline core is then acetylated using acetyl chloride or acetic anhydride in the presence of a base such as pyridine.

    Condensation with pyrazolone: The acetylated product is reacted with 4-hydroxybenzylidene-3-methyl-1H-pyrazol-5(4H)-one under reflux conditions in a suitable solvent like ethanol or methanol.

Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-4-(4-hydroxybenzylidene)-3-methyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule, altering its chemical properties.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts. The major products formed depend on the reaction conditions and the specific reagents used.

Scientific Research Applications

1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-4-(4-hydroxybenzylidene)-3-methyl-1H-pyrazol-5(4H)-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism by which 1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-4-(4-hydroxybenzylidene)-3-methyl-1H-pyrazol-5(4H)-one exerts its effects involves interactions with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological outcomes. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar compounds to 1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-4-(4-hydroxybenzylidene)-3-methyl-1H-pyrazol-5(4H)-one include other indoloquinoxaline derivatives and pyrazolone-based compounds These compounds share structural similarities but may differ in their functional groups or substituents, leading to variations in their chemical and biological properties

Properties

CAS No.

119457-13-5

Molecular Formula

C27H18ClN5O3

Molecular Weight

495.9 g/mol

IUPAC Name

(4E)-2-[2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)acetyl]-4-[(4-hydroxyphenyl)methylidene]-5-methylpyrazol-3-one

InChI

InChI=1S/C27H18ClN5O3/c1-15-20(12-16-6-9-18(34)10-7-16)27(36)33(31-15)24(35)14-32-23-5-3-2-4-19(23)25-26(32)30-21-11-8-17(28)13-22(21)29-25/h2-13,34H,14H2,1H3/b20-12+

InChI Key

SGXIDOYWNZZUNI-UDWIEESQSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CC=C(C=C2)O)C(=O)CN3C4=CC=CC=C4C5=NC6=C(C=CC(=C6)Cl)N=C53

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC=C(C=C2)O)C(=O)CN3C4=CC=CC=C4C5=NC6=C(C=CC(=C6)Cl)N=C53

Origin of Product

United States

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